molecular formula C12H14O5SSi B14315055 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate CAS No. 114232-76-7

5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate

Cat. No.: B14315055
CAS No.: 114232-76-7
M. Wt: 298.39 g/mol
InChI Key: ODLOXDXKRSGHCG-UHFFFAOYSA-N
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Description

5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate is a complex organic compound that belongs to the class of thieno[2,3-c]pyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system with a trimethylsilyl group and an acetate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of thieno[2,3-c]pyran-3-ones with alkynes. The reaction conditions typically include heating the reactants in the presence of a catalyst, such as tin(IV) chloride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and temperature control.

Chemical Reactions Analysis

5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes exploring its role as an inhibitor of specific enzymes or as a precursor to pharmacologically active compounds.

    Industry: The compound’s reactivity and stability make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be compared with other thieno[2,3-c]pyran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

114232-76-7

Molecular Formula

C12H14O5SSi

Molecular Weight

298.39 g/mol

IUPAC Name

(5,7-dioxo-2-trimethylsilyl-4H-thieno[2,3-c]pyran-4-yl) acetate

InChI

InChI=1S/C12H14O5SSi/c1-6(13)16-9-7-5-8(19(2,3)4)18-10(7)12(15)17-11(9)14/h5,9H,1-4H3

InChI Key

ODLOXDXKRSGHCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=C(C(=O)OC1=O)SC(=C2)[Si](C)(C)C

Origin of Product

United States

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